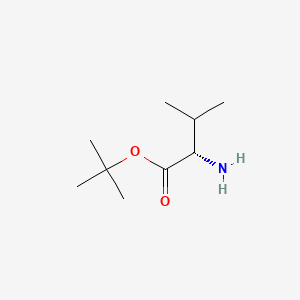
Dikaliummalat
Übersicht
Beschreibung
Dipotassium malate (DKM) is an organic compound composed of two potassium atoms and one malic acid molecule. It is a white, odorless, crystalline solid with a molecular formula of C4H4K2O5. DKM is widely used in the food and beverage industry, as a preservative and flavor enhancer, and in pharmaceuticals, as an excipient, taste masking agent, and solubilizing agent. DKM also has a number of potential applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Lebensmittelzusatzstoff
Dikaliummalat wird häufig als Lebensmittelzusatzstoff verwendet. Es trägt die E-Nummer E351 und wird als Säureregulator oder Säuerungsmittel in verschiedenen Lebensmittelprodukten wie Konservengemüse, Suppen, Saucen, Fruchtprodukten und Erfrischungsgetränken verwendet .
Antioxidans
Neben seiner Rolle als Säureregulator wirkt this compound auch als Antioxidans . Antioxidantien sind Stoffe, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.
Geschmacksverstärker
This compound wird in Lebensmittelprodukten als Geschmacksverstärker eingesetzt . Es kann den Geschmack und das Aroma von Lebensmitteln verbessern und sie für die Verbraucher attraktiver machen.
Nitrattransport in Pflanzen
This compound spielt eine entscheidende Rolle beim Transport von Nitrat von den Wurzeln einer Pflanze zu ihren Blättern . Es ist das Salz, das von den Blättern zur Wurzel transportiert wird. An der Wurzel oxidiert das Kaliummalat zu Kaliumcarbonat, wird dann durch Bodennitrat zu Kaliumnitrat umgewandelt und zurück zu den Blättern transportiert .
Risikofaktor bei der Ernährungsumstellung bei chronischer Nierenerkrankung (CKD)
Kaliumzusätze, darunter this compound, sind weit verbreitet in verarbeiteten Lebensmitteln und stellen daher ein Risiko für versteckte Kaliumquellen bei der Ernährungsumstellung bei CKD dar . Dies könnte sehr nützlich für die Entwicklung von Schulungsmaterialien für CKD-Patienten sein .
Biodünger
Die Verwendung von kaliumlösenden Mikroben als Biodünger könnte die ersehnte Lösung sein, um die Produktivität der Pflanzen zu steigern, die mit der Anwendung chemischer Düngemittel verbundenen Bedenken zu verringern und die Ressourcen der Erde zu schonen . Kalium (K) spielt eine Schlüsselrolle für das Pflanzenwachstum, die Belastbarkeit gegenüber Stress, den Stoffwechsel, die Entwicklung und die Fortpflanzung .
Wirkmechanismus
Target of Action
Dipotassium malate, the potassium salt of malic acid, primarily targets the biochemical pathways in plants and algae . It plays a crucial role in the transport of nitrate from the roots of a plant to the leaves .
Mode of Action
Dipotassium malate acts as a transporter molecule in plants. It carries nitrate from the roots to the leaves of the plant. At the root, dipotassium malate oxidizes to potassium carbonate, then is converted to potassium nitrate by soil nitrate and transported back to the leaves .
Biochemical Pathways
Dipotassium malate is involved in the malate-aspartate shuttle, a biochemical system for translocating electrons produced during glycolysis across the semipermeable inner membrane of the mitochondrion for oxidative phosphorylation in eukaryotes . It also plays a role in the tricarboxylic acid (TCA), C4-dicarboxylic acid, and glyoxylate cycles in plants and algae .
Pharmacokinetics
It is known that it is highly water-soluble , which may influence its bioavailability and distribution within the organism.
Result of Action
The primary result of dipotassium malate’s action is the successful transport of nitrate from the roots to the leaves of a plant. This process is essential for the plant’s nutrient uptake and overall health .
Action Environment
The action of dipotassium malate is influenced by environmental factors such as soil nitrate levels and the presence of water, given its role in nitrate transport and its water solubility
Biochemische Analyse
Biochemical Properties
Dipotassium malate is involved in several biochemical reactions, primarily due to its role as an intermediate in the citric acid cycle (Krebs cycle). This compound interacts with various enzymes, including malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate. Additionally, dipotassium malate interacts with fumarase, facilitating the hydration of fumarate to malate. These interactions are crucial for the production of energy in the form of adenosine triphosphate (ATP) within cells .
Cellular Effects
Dipotassium malate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of intracellular pH and osmotic balance. By participating in the citric acid cycle, dipotassium malate contributes to the production of ATP, which is essential for cellular energy. Furthermore, it affects the expression of genes involved in metabolic pathways, thereby influencing overall cellular function .
Molecular Mechanism
At the molecular level, dipotassium malate exerts its effects through several mechanisms. It binds to specific enzymes, such as malate dehydrogenase, and facilitates the conversion of malate to oxaloacetate. This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, which is then used in the electron transport chain to generate ATP. Additionally, dipotassium malate can act as an allosteric regulator of certain enzymes, modulating their activity and influencing metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipotassium malate can vary over time. The stability of dipotassium malate is influenced by factors such as temperature, pH, and the presence of other compounds. Over time, dipotassium malate may degrade, leading to changes in its biochemical activity. Long-term studies have shown that dipotassium malate can have sustained effects on cellular function, particularly in terms of energy production and metabolic regulation .
Dosage Effects in Animal Models
The effects of dipotassium malate in animal models are dose-dependent. At low doses, dipotassium malate can enhance metabolic activity and improve energy production. At high doses, it may lead to adverse effects such as metabolic imbalances and toxicity. Studies have shown that there is a threshold beyond which the beneficial effects of dipotassium malate are outweighed by its potential toxicity .
Metabolic Pathways
Dipotassium malate is involved in several metabolic pathways, including the citric acid cycle, glyoxylate cycle, and malate-aspartate shuttle. In the citric acid cycle, it is converted to oxaloacetate by malate dehydrogenase. In the glyoxylate cycle, dipotassium malate is converted to glyoxylate and acetyl-CoA. The malate-aspartate shuttle facilitates the transfer of reducing equivalents across the mitochondrial membrane, playing a crucial role in cellular respiration .
Transport and Distribution
Within cells, dipotassium malate is transported and distributed through various mechanisms. It can be transported across cellular membranes by specific transporters, such as dicarboxylate transporters. Once inside the cell, dipotassium malate can be localized to different cellular compartments, including the cytosol and mitochondria. Its distribution is influenced by factors such as cellular energy demand and metabolic state .
Subcellular Localization
Dipotassium malate is primarily localized in the cytosol and mitochondria. In the cytosol, it participates in metabolic pathways such as glycolysis and the citric acid cycle. In the mitochondria, dipotassium malate plays a crucial role in the production of ATP through oxidative phosphorylation. The subcellular localization of dipotassium malate is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .
Eigenschaften
| { "Design of the Synthesis Pathway": "Dipotassium malate can be synthesized by reacting malic acid with potassium hydroxide in water.", "Starting Materials": [ "Malic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Add malic acid to water and stir until dissolved", "Slowly add potassium hydroxide to the malic acid solution while stirring", "Heat the mixture to 60-70°C and continue stirring for 1-2 hours", "Cool the mixture to room temperature and filter the precipitated dipotassium malate", "Wash the precipitate with cold water and dry in a vacuum oven" ] } | |
CAS-Nummer |
585-09-1 |
Molekularformel |
C4H6KO5 |
Molekulargewicht |
173.19 g/mol |
IUPAC-Name |
dipotassium;2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9); |
InChI-Schlüssel |
VXUDZHAEAWUUPX-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[K+].[K+] |
Kanonische SMILES |
C(C(C(=O)O)O)C(=O)O.[K] |
Andere CAS-Nummern |
585-09-1 |
Physikalische Beschreibung |
Colourless or almost colourless aqueous solution |
Verwandte CAS-Nummern |
4675-64-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of dipotassium malate, and how was this information used in scientific research?
A1: Dipotassium malate is an organic salt derived from malic acid, a dicarboxylic acid found naturally in fruits like apples. While the provided abstracts do not detail the exact molecular formula and weight of dipotassium malate, they highlight its use in nuclear magnetic resonance (NMR) studies. One study investigated the dipotassium malate's ABX proton spin system using NMR double resonance techniques []. Researchers used this spectroscopic data, alongside density matrix calculations, to determine the relative signs of coupling constants within the molecule. This type of analysis provides valuable insights into the molecule's three-dimensional structure and the interactions between its atoms.
Q2: Can you elaborate on the specific application of dipotassium malate in electromembrane processes as mentioned in one of the research papers?
A2: One of the research papers focuses on the conversion of dipotassium malate to malic acid using electromembrane processes []. While the abstract doesn't provide specific details about the process, it suggests that dipotassium malate can be used as a starting material for the sustainable production of malic acid. Electromembrane processes, known for their efficiency and environmental friendliness, likely utilize ion exchange membranes to separate and concentrate malic acid from the dipotassium salt. This approach could offer advantages over traditional chemical conversion methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



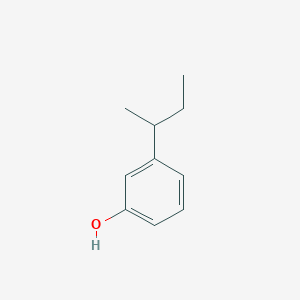
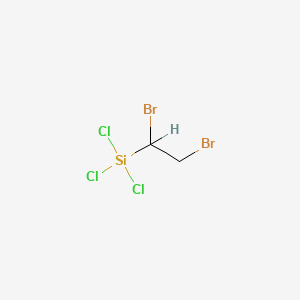
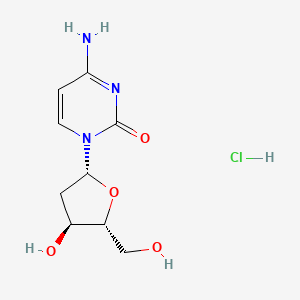

![1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-](/img/structure/B1581140.png)
![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)

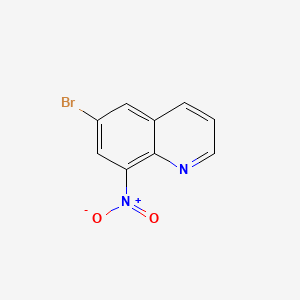
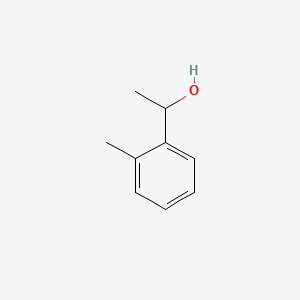
![1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-](/img/structure/B1581149.png)
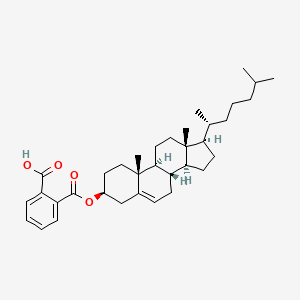

![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1581154.png)
